REACTION_CXSMILES
|
[H-].[Na+].[S:3]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][C:5](=[S:13])[CH2:4]1.[CH3:14]I>CN(C)C=O>[CH3:14][S:13][C:5]1[CH2:4][S:3][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CC(NC2=C1C=CC=C2)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
After stirring for five minutes under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a one liter flask is placed
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
continuously stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 20 minutes under nitrogen
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation under nitrogen
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1CSC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |